N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic aromatic or heteroaromatic substrates. For instance, one approach to synthesizing related compounds includes the acylation reaction of aminophenols with benzoyl chlorides in a suitable solvent such as tetrahydrofuran (THF), followed by characterization through NMR, elemental analysis, and X-ray crystallography (Karabulut et al., 2014). Another method involves the stepwise construction of the oxadiazole ring from hydrazide precursors, highlighting the versatility in synthesizing these compounds (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using single-crystal X-ray diffraction (SCXRD) and computational methods such as density functional theory (DFT). These analyses reveal the influence of intermolecular interactions, such as hydrogen bonding and π-π stacking, on the molecular conformation and crystal packing. The detailed structural analysis helps in understanding the relationship between the molecular structure and the physicochemical properties of the compound (Karabulut et al., 2014).
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole ring are known for their reactivity towards various chemical agents, leading to a wide range of derivatives with potential biological activities. For example, the reaction of N-phenylbenzamidine with specific chlorides can yield unexpected products, demonstrating the complex reactivity of these systems (Szczepankiewicz et al., 2004). The structural diversity obtained through these reactions underlines the versatility of the oxadiazole moiety as a scaffold for designing new compounds.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal morphology, are closely related to the molecular structure of the compound. The arrangement of molecules in the solid state can significantly affect these properties, which can be tailored by modifying the molecular structure or introducing different functional groups (Karabulut et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-16-5-2-4-14(12-16)18(24)21-15-9-7-13(8-10-15)19-22-23-20(27-19)17-6-3-11-26-17/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEIQEHYOZILKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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